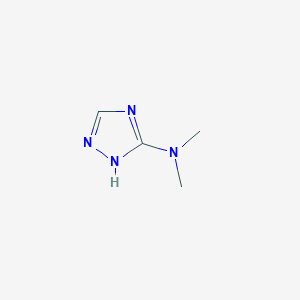

1H-1,2,4-Triazol-3-amine, N,N-dimethyl-

Description

Significance of the 1,2,4-Triazole (B32235) Scaffold in Heterocyclic Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structural motif that imparts a wide range of valuable chemical and biological properties. ijprajournal.comjopir.innih.gov This scaffold is a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials. mdpi.comnih.gov

In the realm of medicinal chemistry , the 1,2,4-triazole nucleus is a privileged scaffold, appearing in a variety of clinically approved drugs. nih.gov Its ability to engage in hydrogen bonding and other non-covalent interactions makes it a valuable component for designing molecules that can bind effectively to biological targets such as enzymes and receptors. researchgate.net Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, antiviral, and anti-inflammatory properties. ijprajournal.comnih.govresearchgate.netnih.govnih.gov

The agrochemical industry also heavily relies on the 1,2,4-triazole core. Many potent fungicides and herbicides feature this heterocyclic system. researchgate.net These compounds often function by inhibiting specific enzymes in fungi or plants, thereby protecting crops and ensuring food security. researchgate.net

In materials science , the unique electronic properties of the 1,2,4-triazole ring have been harnessed to create functional materials. Its electron-deficient nature makes it suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. nih.gov

Overview of N,N-Dialkylated 1,2,4-Triazol-3-amine Derivatives in Academic Inquiry

While extensive literature exists on the broader class of 3-amino-1,2,4-triazoles, specific academic inquiry into N,N-dialkylated derivatives, particularly 1H-1,2,4-Triazol-3-amine, N,N-dimethyl-, is more limited. The introduction of two methyl groups on the exocyclic amine nitrogen atom at the 3-position of the triazole ring can significantly influence the compound's physicochemical properties, such as its solubility, basicity, and steric profile. These modifications, in turn, can alter its biological activity and reactivity.

General synthetic strategies for 3-amino-1,2,4-triazoles often involve the cyclization of precursors like aminoguanidines with carboxylic acids or their derivatives. nih.govmdpi.com The synthesis of N,N-disubstituted analogs would likely follow a similar pathway, potentially utilizing N,N-dialkylated aminoguanidines or through post-cyclization N-alkylation of the 3-amino-1,2,4-triazole core. researchgate.net

The research that has been conducted on substituted 3-amino-1,2,4-triazoles suggests that the nature of the substituents on the amino group can play a crucial role in their biological activity. researchgate.net For instance, the steric and electronic effects of these substituents can impact how the molecule interacts with its biological target. mdpi.com Further academic investigation into specific N,N-dialkylated derivatives like 1H-1,2,4-Triazol-3-amine, N,N-dimethyl- is necessary to fully elucidate their unique properties and potential applications.

Below is a data table summarizing the key properties of the parent compound, 3-Amino-1,2,4-triazole, to provide a comparative baseline.

| Property | Value |

| Chemical Formula | C₂H₄N₄ |

| Molar Mass | 84.08 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 157-159 °C |

| Biological Role | Herbicide, Catalase Inhibitor |

This table presents data for the parent compound, 3-Amino-1,2,4-triazole, as detailed information for the N,N-dimethyl derivative is not widely available in published academic literature.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-1H-1,2,4-triazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-8(2)4-5-3-6-7-4/h3H,1-2H3,(H,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNQRZQLFJSYLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90503151 | |

| Record name | N,N-Dimethyl-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5295-34-1 | |

| Record name | N,N-Dimethyl-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Crystallographic Characterization of 1h 1,2,4 Triazol 3 Amine, N,n Dimethyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of a compound by providing information about the chemical environment of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of 1H-1,2,4-Triazol-3-amine, N,N-dimethyl- would be expected to show distinct signals corresponding to the different types of protons in the molecule. Based on the analysis of similar 1,2,4-triazole (B32235) derivatives, the following proton signals would be anticipated:

N,N-dimethyl Protons: A singlet in the upfield region of the spectrum, integrating to six protons, corresponding to the two equivalent methyl groups attached to the amine nitrogen.

Triazole C-H Proton: A singlet in the downfield region, integrating to one proton, for the hydrogen atom attached to the C5 position of the triazole ring.

Triazole N-H Proton: A broad singlet, also in the downfield region, integrating to one proton, corresponding to the hydrogen atom on one of the nitrogen atoms of the triazole ring. The chemical shift of this proton can be highly variable and is often dependent on the solvent and concentration.

For context, studies on various 3-amino-1,2,4-triazole derivatives have shown the triazole C-H proton appearing in the range of δ 7.5-8.5 ppm and the N-H proton often appearing at δ 10.0 ppm or higher in DMSO-d6. ufv.brurfu.ru

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For 1H-1,2,4-Triazol-3-amine, N,N-dimethyl-, the following signals would be expected:

N,N-dimethyl Carbons: A signal in the upfield region of the spectrum corresponding to the two equivalent methyl carbons.

Triazole Ring Carbons: Two distinct signals in the downfield region for the two carbon atoms of the triazole ring (C3 and C5). The carbon atom attached to the dimethylamino group (C3) would likely appear at a different chemical shift compared to the other triazole carbon (C5).

In related 3-amino-1,2,4-triazole structures, the triazole ring carbons typically resonate in the region of δ 140-160 ppm. urfu.runih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. The expected vibrational modes for 1H-1,2,4-Triazol-3-amine, N,N-dimethyl- would include:

N-H Stretching: A broad absorption band in the region of 3100-3300 cm⁻¹ in the IR spectrum, characteristic of the N-H bond in the triazole ring. ufv.br

C-H Stretching: Absorption bands in the region of 2800-3100 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds of the dimethylamino group and the triazole ring.

C=N and N=N Stretching: A series of characteristic absorption bands in the fingerprint region (typically 1400-1650 cm⁻¹) corresponding to the stretching vibrations of the C=N and N=N bonds within the triazole ring. ufv.br

C-N Stretching: Absorption bands for the C-N stretching of the dimethylamino group.

Studies on similar triazole compounds have detailed the assignment of these characteristic vibrational frequencies. mdpi.comnih.gov

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 1H-1,2,4-Triazol-3-amine, N,N-dimethyl- (molecular formula C₄H₈N₄), the expected results would be:

Molecular Ion Peak: The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the exact molecular weight of the compound.

Fragmentation Pattern: The molecule would undergo characteristic fragmentation upon ionization, providing structural information. Common fragmentation pathways for triazoles involve the loss of small molecules like N₂, HCN, and cleavage of the substituents.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition. nih.gov

X-ray Diffraction Analysis for Solid-State Structure Elucidation

Should a suitable single crystal of 1H-1,2,4-Triazol-3-amine, N,N-dimethyl- be obtained, X-ray diffraction analysis would provide definitive information about its three-dimensional structure in the solid state. This analysis would reveal:

Crystal System and Space Group: The fundamental symmetry of the crystal lattice.

Unit Cell Dimensions: The precise dimensions of the repeating unit of the crystal.

Bond Lengths and Angles: Accurate measurements of the distances between atoms and the angles between bonds, confirming the connectivity and geometry of the molecule.

Intermolecular Interactions: Information about how the molecules pack in the crystal, including hydrogen bonding involving the triazole N-H group, and other non-covalent interactions.

Crystallographic data for numerous 1,2,4-triazole derivatives are available and consistently show the planarity of the triazole ring and detail the various hydrogen bonding networks that can form. ufv.brmdpi.comnih.govnih.gov

Advanced Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (DFT, B3LYP Methodologies)

Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the electronic properties of molecular systems. The B3LYP functional, a hybrid method that incorporates a mixture of Hartree-Fock exchange with DFT exchange-correlation, is widely employed for its accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties of organic compounds, including triazole derivatives. researchgate.netirjweb.comresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. irjweb.comelixirpublishers.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. elixirpublishers.com

For the parent compound, 3-amino-1,2,4-triazole, DFT calculations provide valuable information about its electronic structure. researchgate.net In a study on 3,5-diamino-1,2,4-triazole, a closely related molecule, the HOMO-LUMO gap was calculated to be small (0.1965 eV at the B3LYP/6-31+G* level), suggesting a high chemical reactivity. elixirpublishers.com The introduction of N,N-dimethyl substitution on the amino group of 1H-1,2,4-triazol-3-amine would likely influence the energies of these frontier orbitals. The electron-donating nature of the methyl groups could raise the HOMO energy level, potentially leading to a smaller HOMO-LUMO gap and thus, increased reactivity compared to the unsubstituted parent compound.

| Compound | Method | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Reference |

|---|---|---|---|---|---|

| 3,5-diamino-1,2,4-triazole | B3LYP/6-31+G* | Data not specified | Data not specified | 0.1965 | elixirpublishers.com |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and intramolecular interactions by analyzing the electron density of a molecule. researchgate.net It provides a description of the bonding in terms of localized electron-pair bonding units.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. jmess.orgresearchgate.net The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

In studies of 3-amino-1,2,4-triazole and its complexes, MEP analysis has been used to identify the most probable regions for electrophilic attack. jmess.org For a copper complex of 3-amino-1,2,4-triazole, the regions of most positive electrostatic potential were found over the triazole rings. jmess.org In the case of 1H-1,2,4-Triazol-3-amine, N,N-dimethyl-, the nitrogen atoms of the triazole ring and the amino group are expected to be the regions of highest negative potential, making them likely sites for protonation and coordination with metal ions. The hydrogen atoms of the methyl groups and the triazole ring would exhibit positive electrostatic potential.

Conformational Analysis and Molecular Stability Studies

The conformational landscape and relative stability of different isomers and tautomers are critical aspects of a molecule's chemical behavior. For 1,2,4-triazole (B32235) derivatives, this is particularly important due to the possibility of tautomerism.

1,2,4-triazoles can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the ring. rsc.org For 3-amino-1,2,4-triazole, theoretical studies using ab initio molecular orbital methods have been conducted to predict the relative energies of its three possible tautomers (1H, 2H, and 4H) in both the gas phase and in aqueous solution. rsc.org At a high level of theory, the 1H and 2H tautomers were found to be nearly isoenergetic in the gas phase, with the 4H tautomer being significantly less stable. rsc.org

The presence of the N,N-dimethyl group in 1H-1,2,4-Triazol-3-amine, N,N-dimethyl- simplifies the tautomeric possibilities as it fixes the position of the substituent. However, the fundamental principles of annular tautomerism in the parent 1,2,4-triazole ring remain relevant to understanding its reactivity and potential for intermolecular interactions. DFT calculations on related 5-(aryl)-4-(methyl,amino)-1,2,4-triazole-3(2H)-thiones have shown that in the gas phase and aprotic solvents, the thione tautomer is the most stable. zsmu.edu.ua

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijper.orgpensoft.net It is widely used in drug design to understand the interactions between a ligand and its target receptor.

Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, and molecular docking studies have been instrumental in elucidating their mechanism of action. nih.govuobaghdad.edu.iqasianpubs.org For instance, molecular docking studies of bis-1,2,4-triazole derivatives have been performed to analyze their interactions with thymidine (B127349) phosphorylase, revealing key interactions with amino acid residues in the active site. nih.gov

Computational Studies on Reaction Mechanisms and Pathways

Theoretical and computational chemistry have emerged as indispensable tools for elucidating the intricate details of chemical reactions, providing insights into mechanisms and pathways that are often difficult to discern through experimental methods alone. In the context of substituted 1,2,4-triazoles, computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding their formation and reactivity. While specific computational investigations focused solely on the reaction mechanisms of 1H-1,2,4-Triazol-3-amine, N,N-dimethyl- are not extensively documented in publicly available literature, the principles and findings from studies on analogous amino-1,2,4-triazole derivatives offer significant transferable knowledge.

These computational investigations typically focus on mapping the potential energy surface of a reaction, identifying reactants, transition states, intermediates, and products. By calculating the energies of these species, reaction energy barriers (activation energies) and reaction enthalpies can be determined, which in turn helps to predict the most favorable reaction pathway.

Key Areas of Computational Investigation for Amino-1,2,4-Triazole Synthesis:

Cyclization Mechanisms: A primary focus of computational studies is the mechanism of the triazole ring formation. For amino-substituted 1,2,4-triazoles, this often involves the cyclization of precursor molecules like aminoguanidines or thiosemicarbazides. DFT calculations can model the bond-forming and bond-breaking processes, including intramolecular nucleophilic attacks and subsequent elimination or rearrangement steps.

Tautomeric Stability: Computational methods are used to determine the relative stabilities of different tautomeric forms of the triazole products. This is crucial as the tautomeric form can influence the compound's chemical and biological properties.

Role of Catalysts and Reaction Conditions: Theoretical studies can elucidate the role of catalysts (acidic, basic, or metal-based) in facilitating the reaction. By modeling the interaction of the catalyst with the reactants and transition states, researchers can understand how the catalyst lowers the activation energy and influences the reaction rate and selectivity.

Regioselectivity: In the synthesis of substituted triazoles, the formation of different regioisomers is often possible. Computational modeling can predict the most likely regioisomer by comparing the activation energies of the competing pathways leading to each product.

Illustrative Mechanistic Insights from Related Systems:

A study on the divergent synthesis of substituted amino-1,2,4-triazoles from N'-nitro-2-hydrocarbylidene-hydrazinecarboximidamides utilized DFT calculations to probe the reaction mechanism. organic-chemistry.org The calculations suggested that under acidic conditions, the reaction proceeds through a 1,3-hydride transfer pathway, which facilitates the elimination of HNO₂ and subsequent cyclization to form the amino-1,2,4-triazole ring. organic-chemistry.org This highlights the power of computational chemistry in identifying key mechanistic steps that are not immediately obvious from experimental observations.

Another computational investigation into the formation of a 1,2,4-triazole-5-thione derivative proposed a mechanism involving the nucleophilic attack of a thioamide nitrogen atom onto an azomethine carbon, followed by the elimination of an ammonia (B1221849) molecule. Such detailed mechanistic proposals are often supported by the calculation of transition state geometries and their associated energy barriers.

The following tables summarize the types of data typically generated in computational studies of reaction mechanisms for 1,2,4-triazole derivatives.

Table 1: Common Computational Methods and Basis Sets in 1,2,4-Triazole Reaction Mechanism Studies

| Computational Method | Basis Set | Application |

| Density Functional Theory (DFT) | 6-31G(d,p) | Geometry optimization of reactants, products, and transition states. |

| DFT (e.g., B3LYP, M06-2X) | 6-311+G(d,p) | Calculation of electronic energies, reaction barriers, and thermodynamic properties. |

| Møller–Plesset perturbation theory (MP2) | cc-pVTZ | Higher-level single-point energy calculations for improved accuracy. |

| Solvation Models (e.g., PCM, SMD) | N/A | To account for the effect of the solvent on the reaction mechanism and energetics. |

Table 2: Representative Calculated Parameters in Mechanistic Studies of 1,2,4-Triazole Formation

| Parameter | Description | Typical Range of Values |

| Activation Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | 15 - 35 kcal/mol |

| Reaction Energy (ΔG_rxn) | The overall free energy change of a reaction, indicating its spontaneity. | -50 to +10 kcal/mol |

| Key Bond Distances in Transition States | The lengths of forming and breaking bonds in the transition state structure. | 1.5 - 2.5 Å |

| Imaginary Frequency | A single imaginary frequency in the vibrational analysis of a calculated structure, confirming it as a true transition state. | -100 to -500 cm⁻¹ |

While these examples are drawn from studies of related 1,2,4-triazole derivatives, the methodologies and the nature of the insights gained are directly applicable to understanding the reaction mechanisms and pathways involving 1H-1,2,4-Triazol-3-amine, N,N-dimethyl-. Future computational work specifically targeting this molecule would likely focus on similar aspects, such as the precise mechanism of its synthesis from precursors like N,N-dimethyl-substituted aminoguanidine (B1677879) derivatives, the relative stabilities of its possible tautomers, and its reactivity in various chemical transformations.

Chemical Reactivity and Derivative Chemistry of 1h 1,2,4 Triazol 3 Amine, N,n Dimethyl

Nucleophilic Substitution Reactions

The 1H-1,2,4-Triazol-3-amine moiety is a versatile nucleophile. The presence of multiple nitrogen atoms allows for reaction at various sites, including the exocyclic amino group and the nitrogen atoms within the triazole ring. The N,N-dimethyl substitution at the 3-amino position influences the nucleophilicity and steric hindrance of the molecule.

While direct studies on the nucleophilic substitution reactions of 1H-1,2,4-Triazol-3-amine, N,N-dimethyl- are not extensively documented, research on the parent 3-amino-1,2,4-triazole provides valuable insights. For instance, 3-amino-1,2,4-triazoles are known to react with various electrophiles. A notable example is the synthesis of highly substituted 3-N,N-dialkylamino-1,2,4-triazoles from S-methylisothioureas and acyl hydrazides. This reaction proceeds under mild, acid-promoted conditions and demonstrates a broad tolerance for various functional groups, suggesting that the triazole core is amenable to substitution. organic-chemistry.org

The reaction conditions for such syntheses highlight the nucleophilic character of the amino group, which attacks the electrophilic carbon of the acyl hydrazide. Two optimized protocols have been developed for this type of synthesis, one utilizing trifluoroacetic acid (TFA) and the other acetic acid (AcOH), both in refluxing tetrahydrofuran (B95107) (THF). The TFA-promoted conditions have been found to be particularly effective for sterically hindered or sensitive substrates. organic-chemistry.org

The general reactivity suggests that 1H-1,2,4-Triazol-3-amine, N,N-dimethyl- would readily participate in reactions with alkylating and acylating agents. The specific site of reaction (exocyclic vs. ring nitrogen) would likely be influenced by the reaction conditions and the nature of the electrophile.

Oxidation and Reduction Pathways

The oxidation and reduction of 1H-1,2,4-Triazol-3-amine, N,N-dimethyl- are not well-documented in the scientific literature. However, predictions about its behavior can be made based on the functional groups present. The triazole ring is generally stable to oxidation, but the dimethylamino group could be susceptible to oxidation to form an N-oxide or undergo oxidative dealkylation under strong oxidizing conditions.

Conversely, the triazole ring is also relatively resistant to reduction. The reduction of the ring would require harsh conditions, likely leading to ring cleavage. The dimethylamino group is already in a reduced state and would not be expected to undergo further reduction.

Studies on related compounds, such as the oxidation of 1,2,4-triazoline-3-thiones, show that the triazole ring can be modified under oxidative conditions to form sulfonic acids. rsc.org This indicates that with appropriate reagents, the triazole moiety can participate in redox reactions, although the specific pathways for the N,N-dimethylamino derivative remain to be elucidated.

Electrophilic Aromatic Substitution on Substituted Phenyl Rings (if present)

This section is not applicable as there is no information in the reviewed literature regarding derivatives of 1H-1,2,4-Triazol-3-amine, N,N-dimethyl- that contain a substituted phenyl ring. Therefore, the chemical reactivity concerning electrophilic aromatic substitution on such a moiety cannot be discussed.

No Information Available on the Coordination Chemistry of 1H-1,2,4-Triazol-3-amine, N,N-dimethyl-

Following a comprehensive search of available scientific literature, no specific information was found regarding the coordination chemistry of the compound 1H-1,2,4-Triazol-3-amine, N,N-dimethyl- as a ligand. Consequently, the requested article focusing on its ligand design, synthesis of metal complexes, spectroscopic and structural characterization, and catalytic applications cannot be generated at this time.

The performed searches for the synthesis of metal complexes involving this specific ligand, its coordination chemistry, spectroscopic and structural details of any such complexes, and their potential catalytic roles did not yield any relevant research findings. The scientific community appears to have not published studies on the use of 1H-1,2,4-Triazol-3-amine, N,N-dimethyl- in the field of coordination chemistry.

While the broader family of 1,2,4-triazole (B32235) derivatives is known to form a wide variety of metal complexes with interesting structural features and applications, the specific N,N-dimethylated derivative at the 3-amino position has not been a subject of investigation in the reviewed literature. Therefore, the data required to populate the sections and subsections of the requested article outline is unavailable.

Applications in Materials Science Research

Precursors for Polymeric Materials and Metal-Organic Frameworks (MOFs)

The 1,2,4-triazole (B32235) ring is a versatile component in the synthesis of both polymeric materials and metal-organic frameworks (MOFs). Its nitrogen-rich structure and ability to act as a ligand for metal ions make it a valuable building block in coordination chemistry.

In the realm of polymeric materials , 1,2,4-triazole derivatives can be incorporated into polymer backbones to enhance thermal stability and introduce specific functionalities. For instance, new derivatives of imides and 1,2,4-triazole polymers have been synthesized, showcasing the integration of the triazole moiety into larger polymeric structures. uomus.edu.iq The synthesis of dense 1,2,3-triazole polymers, a related isomer, highlights the general interest in azole-based polymers as functional materials. nih.gov

Metal-Organic Frameworks (MOFs) are crystalline materials in which metal ions or clusters are connected by organic ligands. The nitrogen atoms of the 1,2,4-triazole ring can coordinate with metal ions, making triazole derivatives excellent candidates for ligands in MOF synthesis. mdpi.com Research has demonstrated the use of 1,2,4-triazole amino acid linkers to construct coordination polymers and MOFs. mdpi.com These materials exhibit diverse topologies and potential applications. While specific studies detailing the use of 1H-1,2,4-Triazol-3-amine, N,N-dimethyl- as a primary ligand in MOF synthesis are not widely documented, its structural features are analogous to other aminotriazoles that have been successfully employed. For example, 4-amino-3,5-dimethyl-4H-1,2,4-triazole is known to act as a bridging ligand in coordination and metallosupramolecular chemistry. nih.gov The coordination of 4-amino-1,2,4-triazoles with various metal ions to form trinuclear coordination compounds and polymeric complexes further underscores the potential of aminotriazoles in this domain. mdpi.com

Optoelectronic Materials: Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic Cells

Derivatives of 1,2,4-triazole are recognized for their promising applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. nih.gov The electronic properties of the triazole ring can be tailored through chemical modification to influence charge transport and emission characteristics.

In the context of OLEDs , 1,2,4-triazole derivatives have been investigated as components of the emissive layer or as host materials. Their high triplet energy levels make them suitable for use in the development of emitters with thermally activated delayed fluorescence (TADF) and as host materials for phosphorescent OLEDs. mdpi.com For instance, iridium(III) complexes incorporating 1,2,4-triazole-based ligands have been developed as highly efficient blue phosphorescent emitters. researchgate.netresearchgate.net The design of these materials often involves creating donor-acceptor structures to tune the emission color and efficiency.

While direct applications of 1H-1,2,4-Triazol-3-amine, N,N-dimethyl- in OLEDs are not extensively reported, the broader class of 4H-1,2,4-triazole derivatives has been shown to exhibit interesting luminescent properties suitable for optoelectronics. nih.gov Computational studies on related molecules, such as 4-((4-(dimethylamine) benzylidene) amino)-N-(thiazol-2-yl) benzenesulfonamide, highlight the potential of amine-functionalized aromatic systems in optoelectronic applications. edu.krd

Functional Materials with Electron-Transport and Hole-Blocking Properties

The electron-deficient nature of the 1,2,4-triazole ring makes its derivatives suitable candidates for use as electron-transporting and hole-blocking materials in electronic devices. In OLEDs, for example, distinct layers for transporting electrons and holes are crucial for efficient device performance.

Materials with good electron-transport properties facilitate the movement of electrons from the cathode to the emissive layer, while hole-blocking materials prevent holes from passing through the electron-transport layer, thereby enhancing the probability of electron-hole recombination in the desired region. The nitrogen atoms in the 1,2,4-triazole ring contribute to its electron-accepting character, a key feature for electron-transporting materials.

While specific research on the electron-transport and hole-blocking properties of 1H-1,2,4-Triazol-3-amine, N,N-dimethyl- is limited, the general class of 1,2,4-triazole derivatives is recognized for these functionalities. For instance, derivatives of imidazole (B134444) and carbazole (B46965) have been investigated as bifunctional materials for OLEDs, demonstrating the utility of nitrogen-rich heterocycles in charge-transporting roles. mdpi.com

Liquid Crystalline Materials and Optical Waveguides

The rigid, planar structure of the 1,2,4-triazole ring makes it an attractive core for the design of liquid crystalline materials. Liquid crystals are substances that exhibit properties between those of conventional liquids and solid crystals. The incorporation of heterocyclic units like 1,2,4-triazole can influence the mesomorphic (liquid crystalline) behavior of the resulting compounds.

Research has shown that new heterocyclic ring-based liquid crystalline compounds with enantiotropic mesomorphism can be synthesized using 4-amino-1,2,4-triazole (B31798) moieties. bohrium.com The terminal heterocyclic ring can lead to highly ordered molecular aggregations, which is a key characteristic of liquid crystals. bohrium.com The synthesis of calamitic symmetric liquid crystals containing other heterocyclic units further demonstrates the versatility of such structures in creating mesomorphic materials. revistabionatura.com

Furthermore, supramolecular structures formed by the organized aggregation of 4-aryl-4H-1,2,4-triazoles have been shown to act as optical waveguides that can propagate photoluminescence. This suggests that materials based on 1,2,4-triazole derivatives could have applications in photonics.

Advanced Materials for Energy Applications

The unique properties of 1,2,4-triazole derivatives also lend themselves to applications in the energy sector, particularly in the development of materials for solar cells and batteries.

In the field of perovskite solar cells , 1,2,4-triazole has been introduced as an effective cation solute to improve the performance and stability of the perovskite material. researchgate.net The incorporation of 1,2,4-triazole can lead to a reduction in trap density and enhanced carrier lifetime, resulting in higher power conversion efficiency and improved stability under operational stress. researchgate.net

While the direct use of 1H-1,2,4-Triazol-3-amine, N,N-dimethyl- in this context is not specified, the foundational work with the parent 1,2,4-triazole suggests a promising avenue for its derivatives. Additionally, certain compounds are being explored as electrolyte additives for lithium secondary batteries to improve their lifespan and high-temperature stability. googleapis.com

Nonlinear Optical (NLO) Properties Exploration

Nonlinear optical (NLO) materials are of great interest due to their potential applications in optical communications, optical computing, and frequency conversion. Organic materials, including derivatives of 1,2,4-triazole, have been investigated for their NLO properties, which arise from their molecular structure and electronic characteristics.

Theoretical and experimental studies have been conducted on various N-substituted 1,2,4-triazole derivatives to understand their NLO response. researchgate.netnih.govdntb.gov.uabohrium.comnih.gov Density Functional Theory (DFT) calculations are often employed to investigate parameters such as linear polarizability and first and second hyperpolarizabilities, which are measures of the NLO activity of a molecule. researchgate.netnih.govdntb.gov.uabohrium.comnih.gov

For example, a study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives revealed that these compounds exhibit significant linear polarizability and hyperpolarizabilities, indicating their potential for NLO applications. researchgate.netnih.govdntb.gov.uabohrium.comnih.gov The introduction of different substituents on the triazole ring allows for the tuning of the NLO properties.

Below is a table summarizing the calculated NLO properties for a representative 1,2,4-triazole derivative from a research study.

| Compound | Band Gap (eV) | Linear Polarizability (α) (x 10⁻²³ esu) | First Hyperpolarizability (β) (x 10⁻³⁰ esu) | Second Hyperpolarizability (γ) (x 10⁻³⁵ esu) |

| 7c* | 4.618 | 4.195 | 6.317 | 4.314 |

*Data for compound 7c from a study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives. researchgate.netnih.gov

Biological Research and Mechanistic Investigations Excluding Clinical Human Trials, Dosage, and Safety Profiles

Enzyme Inhibition Studies

Derivatives of the 1,2,4-triazole (B32235) nucleus have been extensively investigated as inhibitors of various enzymes, highlighting their potential as therapeutic agents. nih.govresearchgate.net Research has demonstrated the capability of these compounds to modulate the activity of enzymes crucial in several pathological conditions.

Studies have identified novel azinane triazole-based derivatives as effective inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, urease, and lipoxygenase (LOX). nih.govresearchgate.netacs.org For instance, certain methyl phenyl-substituted derivatives were found to be potent AChE, α-glucosidase, urease, and BChE inhibitors, with IC50 values indicating high inhibitory potential. nih.govacs.org The entire series of tested azinane-triazole molecules remained active against the α-glucosidase enzyme, with all derivatives showing more potent inhibition than the reference standard, acarbose. nih.gov Other research has shown that 1H-1,2,3-triazole analogs can moderately inhibit the carbonic anhydrase-II enzyme. frontiersin.org Furthermore, the foundational compound, 3-amino-1,2,4-triazole (amitrole), has been shown to inhibit an enzyme involved in histidine biosynthesis. nih.gov

Table 1: Enzyme Inhibition by Representative 1,2,4-Triazole Derivatives

| Compound | Target Enzyme | IC50 (μM) | Source |

| 12d (3-methyl phenyl derivative) | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | nih.govacs.org |

| 12m (3,5-dimethyl phenyl derivative) | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | nih.govacs.org |

| 12d (3-methyl phenyl derivative) | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 | nih.govacs.org |

| 12m (3,5-dimethyl phenyl derivative) | Butyrylcholinesterase (BChE) | 0.017 ± 0.53 | nih.govacs.org |

| 12d (3-methyl phenyl derivative) | α-Glucosidase | 36.74 ± 1.24 | nih.govacs.org |

| 12n (2-ethyl-6-methyl phenyl derivative) | α-Glucosidase | Most Active in Series | nih.gov |

| Acarbose (Reference) | α-Glucosidase | 375.82 ± 1.76 | nih.gov |

| 1,2,4-Triazolyl Derivatives | MurB enzyme (E. coli) | Probable Inhibition | nih.gov |

| 1,2,4-Triazolyl Derivatives | CYP51 (C. albicans) | Probable Inhibition | nih.gov |

The mechanisms through which 1,2,4-triazole derivatives exert their inhibitory effects often involve direct interaction with the active site of the target enzyme. Molecular docking studies have provided insights into these interactions. For antifungal activity, the probable mechanism involves the inhibition of CYP51, a crucial enzyme in the fungal cell membrane biosynthesis. nih.gov Similarly, the antibacterial action is suggested to occur via inhibition of the MurB enzyme of E. coli. nih.gov

Docking studies on carbonic anhydrase-II inhibitors showed that active compounds accommodate well into the enzyme's active site. frontiersin.org For acetylcholinesterase, it is believed that the presence of specific substituents, such as uni or dimethyl phenyl groups, provides a suitable spatial arrangement for the molecule to fit within the active site, thereby enhancing inhibitory activity. nih.govacs.org

Receptor Binding and Modulation Studies

The 1,2,4-triazole framework is recognized for its ability to bind to a variety of biological receptors, a characteristic attributed to its structural rigidity, dipole properties, and capacity for forming diverse non-covalent interactions like hydrogen bonding and electrostatic interactions. mdpi.comresearchgate.net

In the context of receptor modulation, a series of novel 1,2,4-triazol-3-amine derivatives were specifically designed to act as potential agonists of GABA-A subtype receptors. These compounds were designed to mimic the pharmacophoric features of zolpidem, an α1-selective agonist of the GABA-A receptor. In vivo experiments demonstrated that the observed anticonvulsant and hypnotic effects of these compounds were fully antagonized by flumazenil, a known benzodiazepine (B76468) receptor antagonist, confirming the involvement of GABA-A receptors in their mechanism of action. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Activity Optimization

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological potency of the 1,2,4-triazole scaffold. Research has consistently shown that the nature and position of substituents on the triazole ring significantly influence the resulting biological activity. pensoft.netresearchgate.net

For enzyme inhibition, the substitution pattern on associated phenyl rings is a key determinant of potency. In studies of AChE inhibitors, derivatives with 3-methyl phenyl and 3,5-dimethyl phenyl groups were found to be the most potent. nih.govacs.org It was observed that meta- and para-substituted methyl phenyl groups were most active, while ortho-substituted compounds were the least active. nih.govacs.org

In the development of antifungal agents, SAR studies of 1,2,4-triazole derivatives containing amino acid fragments revealed that the type of amino acid significantly impacts efficacy against different fungal species. mdpi.com For example, compounds 8d and 8k, incorporating specific amino acid groups, exhibited exceptional activity against Physalospora piricola. mdpi.com The nitrogen atoms within the triazole ring are considered vital for binding to receptors, acting as either hydrogen bond donors or acceptors. pensoft.net

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for 1,2,4-Triazole Derivatives

| Biological Activity | Structural Feature | Impact on Activity | Source |

| AChE Inhibition | Methyl Phenyl Substituents | Meta and para positions most active; ortho least active. | nih.govacs.org |

| AChE Inhibition | Dimethyl Phenyl Groups | Offers suitable spatial arrangement for active site binding, improving activity. | nih.govacs.org |

| Antifungal Activity | Amino Acid Fragments | Type of amino acid fragment influences the spectrum and potency of antifungal action. | mdpi.com |

| General Bioactivity | Nitrogen Atoms in Triazole Ring | Play a key role in receptor binding via H-bond interactions. | pensoft.net |

Investigations of Antimicrobial Activity (In Vitro)

Derivatives of 1,2,4-triazole are well-documented for their broad-spectrum antimicrobial properties, with numerous studies reporting significant in vitro activity against a wide range of bacterial and fungal pathogens. mdpi.comresearchgate.netnih.govacs.org

Numerous studies have confirmed the antibacterial potential of 1,2,4-triazole derivatives against both Gram-positive and Gram-negative bacteria. Newly synthesized 1H-1,2,4-triazolyl derivatives demonstrated antibacterial activity with Minimum Inhibitory Concentrations (MICs) lower than the standard drugs ampicillin (B1664943) and chloramphenicol. nih.gov In this study, Pseudomonas fluorescens was identified as the most sensitive bacterium. nih.gov Other research has shown significant activity of related compounds against pathogens such as Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, and Bacillus subtilis. researchgate.netbiointerfaceresearch.commedicine.dp.ua

Table 3: In Vitro Antibacterial Activity of Representative 1,2,4-Triazole Derivatives

| Bacterial Strain | Compound/Derivative | MIC (μg/mL) | Source |

| E. coli k88ad | Compound II | 0.156 | medicine.dp.ua |

| S. aureus k99 | Compound II | 0.156 | medicine.dp.ua |

| S. aureus ATCC 25923 | Compound II | 0.039 | medicine.dp.ua |

| K. pneumoniae k56 | Compound II | 0.039 | medicine.dp.ua |

| S. enteritidis | Compound II | 1.25 | medicine.dp.ua |

| E. coli | Compound 3 | 125 | biointerfaceresearch.com |

| S. aureus | Compound 3 | 250 | biointerfaceresearch.com |

| Various Strains | 1H-1,2,4-triazolyl derivatives | Lower than Ampicillin | nih.gov |

The antifungal properties of 1,2,4-triazole derivatives are particularly noteworthy, often exceeding their antibacterial efficacy. nih.gov Many commercially successful antifungal drugs are based on the azole scaffold. Research has shown that novel triazole derivatives exhibit moderate to excellent activity against a panel of eight human pathogenic fungi, including various Candida species and Aspergillus fumigatus. nih.gov In some cases, the synthesized compounds displayed higher activity than the reference drugs fluconazole (B54011) and voriconazole. nih.gov

Studies have reported potent activity against Candida albicans, with MIC values for some compounds ranging from less than 0.063 to 32 μg/mL. ekb.eg A study on new 1H-1,2,4-triazolyl derivatives found their antifungal activity to be 6 to 45 times more potent than ketoconazole (B1673606) and bifonazole (B1667052) against eight fungal strains. nih.gov

Table 4: In Vitro Antifungal Activity of Representative 1,2,4-Triazole Derivatives

| Fungal Strain | Compound/Derivative | MIC (nmol/mL) | Source |

| Candida albicans | Compound 7g | 0.009 | nih.gov |

| Candida albicans | Compound 8j | 0.007 | nih.gov |

| Aspergillus fumigatus | Compounds 8a, 8d, 8l, 8p, 8q | Similar to Voriconazole (0.716) | nih.gov |

| Candida albicans | Ketoconazole (Reference) | - | pnrjournal.com |

| Candida albicans | Compound T1 (Zone of Inhibition) | 16 mm | pnrjournal.com |

| Various Strains | 1H-1,2,4-triazolyl derivatives | 6 to 45 times more potent than Ketoconazole | nih.gov |

Studies on Potential Anticancer Activities (In Vitro, Mechanistic)

The 1,2,4-triazole nucleus is a key pharmacophore in the design of various therapeutic agents, including those with anticancer properties. nih.govnih.govzsmu.edu.ua Research has demonstrated that derivatives of 3-amino-1,2,4-triazole exhibit promising anticancer activity across a range of cancer cell lines. nih.govekb.eg

Mechanistic studies have identified several ways in which 1,2,4-triazole derivatives exert their anticancer effects, primarily through the inhibition of crucial cellular components and the induction of programmed cell death.

Tubulin Inhibition: A significant mechanism of action for several 1,2,4-triazole-based compounds is the inhibition of tubulin polymerization. nih.govnih.gov Tubulin is the protein subunit of microtubules, which are essential for cell division, structure, and transport. By binding to the colchicine (B1669291) site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and ultimately cell death. nih.govnih.govnih.gov A novel series of 1,2,4-triazole derivatives demonstrated potent inhibition of tubulin polymerization and induced cell cycle arrest in A431 cancer cells with EC50 values in the single-digit nanomolar range. nih.gov Molecular docking studies have further elucidated the interaction, showing that the 1,2,4-triazole ring can act as a bioisostere to maintain the necessary cis-configuration for binding, similar to the natural tubulin inhibitor combretastatin (B1194345) A-4. nih.govnih.gov

Apoptosis Induction: Beyond disrupting the cell cycle, 1,2,4-triazole derivatives are potent inducers of apoptosis, or programmed cell death. nih.govresearchgate.netnih.gov One study on a derivative, 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA), found it induced apoptosis in A549 lung cancer cells by upregulating pro-apoptotic proteins such as BAX, caspase 3, and PARP. nih.gov At certain concentrations and time points, BCTA treatment resulted in a 64% apoptosis rate. nih.gov Other studies have shown that different derivatives can trigger apoptosis by increasing the expression of the p53 tumor suppressor protein. nih.govresearchgate.net The activation of p53 can halt the cell cycle and initiate the apoptotic cascade. nih.gov Flow cytometry analysis has confirmed that these compounds can cause an accumulation of cells in the subG1 phase, a hallmark of apoptosis. mdpi.com

| Derivative / Compound | Cell Line | Observed Effect | Key Findings |

| BCTA | A549 (Lung) | Apoptosis Induction | Upregulation of BAX, caspase 3, and PARP; 64% apoptosis rate at 12 and 24h. nih.gov |

| Thiazolo[3,2-b] nih.govnih.govnih.gov-triazoles | MCF-7 (Breast) | Apoptosis Induction | Increased p53 protein levels, leading to programmed cell death. nih.gov |

| Triazole-based CA-4 analogues | A431 (Skin) | Tubulin Inhibition | Compete with colchicine for its binding site on tubulin, causing cell cycle arrest. nih.gov |

| 5-(tetrahydropyran-2-yl)-1,2,4-triazole-3-carboxamide | Leukemia cells | Cell Cycle Arrest | Significant antiproliferative effect confirmed by PARP1 and caspase-3 cleavage analysis. researchgate.net |

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Some 3-amino-1,2,4-triazole derivatives have demonstrated potential antiangiogenic activity. nih.gov This activity is often linked to the inhibition of specific enzymes that play a role in endothelial cell proliferation and migration. For instance, potent inhibitors of methionine aminopeptidase-2 (MetAP2), an enzyme linked to angiogenesis, have been developed from a 3-anilino-5-benzylthio-1,2,4-triazole scaffold. nih.gov These compounds exhibited dose-dependent activity in an in vitro aortic ring tissue model of angiogenesis, highlighting their potential to disrupt new blood vessel formation. nih.gov

Antitrypanosomatid Activity Research (In Vitro)

Derivatives of the 1,2,4-triazole core have been investigated for their activity against trypanosomatid parasites, the causative agents of diseases like Chagas disease and Human African Trypanosomiasis. nih.gov A series of 3-nitro-1H-1,2,4-triazole-based compounds displayed significant growth inhibitory properties against Trypanosoma cruzi amastigotes, with IC50 values ranging from 40 nM to 1.97 μM. nih.gov Many of these compounds were found to be significantly more potent than the reference drug benznidazole. nih.gov The mechanism of action is believed to involve the activation of the compound by an NADH-dependent nitroreductase enzyme present in the parasite. nih.gov

| Compound Class | Parasite | Activity | Potency vs. Benznidazole |

| 3-nitro-1,2,4-triazoles | T. cruzi amastigotes | Growth Inhibition | Up to 33.8-fold more potent. nih.gov |

| 3-nitro-1,2,4-triazoles | T. b. rhodesiense | Growth Inhibition | Active at nM levels. nih.gov |

Exploration of Activity as Methionine Aminopeptidase Inhibitors

Methionine aminopeptidases (MetAPs) are enzymes that cleave the N-terminal methionine from newly synthesized proteins, a process essential for protein maturation and function. nih.gov The 1,2,4-triazole scaffold has been identified as a potent pharmacophore for the inhibition of MetAPs, particularly human MetAP2. nih.govnih.gov High-throughput screening identified a class of 3-anilino-5-benzylthio-1,2,4-triazole compounds as highly effective inhibitors. nih.gov Structure-activity relationship (SAR) studies led to the development of analogs with potencies in the picomolar range. nih.gov These compounds act as competitive inhibitors, coordinating with the two metal ions (typically cobalt or manganese) in the enzyme's active site. nih.govnih.gov

Mechanisms of Biological Interaction and Selectivity

The biological activity and selectivity of 1,2,4-triazole derivatives are dictated by their specific molecular interactions with their targets.

Enzyme Inhibition: In the case of MetAP2, X-ray crystallography has confirmed that the triazole nitrogens form key interactions with the active site cobalt atoms and the side-chain of the amino acid residue His-231. nih.gov The ability of the triazole ring to act as a bridging ligand for the two metal ions is crucial for its potent inhibitory activity. nih.gov Some derivatives show selectivity for MetAP2 over MetAP1, a desirable trait for targeted therapy. nih.gov

Tubulin Binding: For tubulin inhibitors, the triazole ring helps to lock the molecule in a specific conformation that fits into the colchicine binding pocket at the interface of α and β tubulin. nih.govmdpi.com The interactions are largely hydrophobic, but specific hydrogen bonds, for instance with the residue Asn258, can contribute significantly to binding affinity. nih.gov

Receptor Binding: The nitrogen atoms within the triazole ring are crucial for forming hydrogen bonds with biological receptors, acting as either H-bond donors or acceptors, which contributes to target selectivity and improved pharmacokinetic properties. pensoft.net

Applications in Agrochemicals as Synthesis Precursors

The parent compound, 3-Amino-1,2,4-triazole (also known as Amitrole), is a nonselective systemic herbicide. wikipedia.org It is used to control a wide range of annual grasses, broadleaf weeds, and aquatic weeds on non-food croplands. wikipedia.orgatamanchemicals.com Its mechanism of action in plants involves the competitive inhibition of imidazoleglycerol-phosphate dehydratase, an enzyme essential for the biosynthesis of the amino acid histidine. wikipedia.org This established use underscores the role of the 1,2,4-triazol-3-amine structure as a foundational precursor for the development of agrochemicals. nih.gov The core structure is utilized in the synthesis of more complex molecules designed for various agricultural applications.

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of 1,2,4-triazole (B32235) derivatives has been a subject of extensive research, with a growing emphasis on environmentally friendly and efficient methodologies. researchgate.net Future research for 1H-1,2,4-Triazol-3-amine, N,N-dimethyl- is expected to pivot towards "green chemistry" principles, minimizing waste and energy consumption.

Key areas of development include:

Microwave-Assisted Synthesis: This technique has shown promise in accelerating reaction times and improving yields for the synthesis of substituted 1,2,4-triazoles. organic-chemistry.org Future studies will likely focus on optimizing microwave-assisted protocols for the specific synthesis of N,N-dimethylated triazole amines, potentially leading to rapid and scalable production methods.

Catalyst-Free and Metal-Free Reactions: A significant trend in organic synthesis is the move away from heavy metal catalysts, which can be toxic and difficult to remove from the final product. organic-chemistry.org Research into catalyst-free cyclization reactions, possibly utilizing intramolecular redox processes, could provide a cleaner route to 1H-1,2,4-Triazol-3-amine, N,N-dimethyl-. organic-chemistry.org

One-Pot, Multi-Component Reactions: These reactions, where multiple reactants are combined in a single vessel to form a complex product, are highly efficient. organic-chemistry.org The development of one-pot syntheses for N,N-dimethyl-1H-1,2,4-triazol-3-amine and its derivatives would streamline the manufacturing process, making it more cost-effective and sustainable. frontiersin.org

Use of Greener Solvents: The replacement of traditional volatile organic solvents with more benign alternatives like water or ionic liquids is a cornerstone of green chemistry. rsc.orgnih.gov Future synthetic strategies for this compound will likely explore the feasibility of using such solvents to reduce the environmental impact of its production.

| Synthetic Approach | Advantages | Potential for 1H-1,2,4-Triazol-3-amine, N,N-dimethyl- |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields | Rapid and scalable production |

| Catalyst-Free Methods | Avoids toxic metal catalysts, simpler purification | Greener and more cost-effective synthesis |

| One-Pot Reactions | High efficiency, reduced waste | Streamlined manufacturing process |

| Green Solvents | Reduced environmental impact | More sustainable production |

Advanced Computational Design and Virtual Screening of New Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For 1H-1,2,4-Triazol-3-amine, N,N-dimethyl-, computational approaches can accelerate the discovery of new derivatives with enhanced properties.

Future research in this area will likely involve:

Molecular Docking Studies: By simulating the interaction of potential derivatives with the active sites of biological targets, molecular docking can identify promising candidates for further investigation. rsc.orgrsc.org This approach can be used to design novel anticancer, antifungal, or antibacterial agents based on the N,N-dimethyl-1H-1,2,4-triazol-3-amine scaffold. nih.govnih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can predict the biological activity of new compounds based on their chemical structure. nih.gov By developing QSAR models for derivatives of 1H-1,2,4-Triazol-3-amine, N,N-dimethyl-, researchers can prioritize the synthesis of the most promising candidates.

Virtual Screening of Compound Libraries: Large virtual libraries of compounds can be screened against various biological targets to identify potential hits. nih.gov This high-throughput approach can rapidly identify novel applications for derivatives of the target compound.

Pharmacokinetic and Toxicological Predictions (ADMET): In silico tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of new compounds. johnshopkins.edu This allows for the early identification of candidates with favorable drug-like properties, reducing the likelihood of late-stage failures in drug development. johnshopkins.edu

Exploration of Untapped Biological Targets and Disease Models (In Vitro)

The 1,2,4-triazole nucleus is a well-established pharmacophore, present in numerous approved drugs. researchgate.netlifechemicals.com However, the full therapeutic potential of 1H-1,2,4-Triazol-3-amine, N,N-dimethyl- and its derivatives is likely yet to be realized. Future in vitro studies are expected to explore a wider range of biological targets and disease models.

Promising areas for future in vitro research include:

Anticancer Activity: While many 1,2,4-triazole derivatives have been investigated for their anticancer properties, there is still a vast landscape of cancer cell lines and molecular targets to explore. nih.govnih.govresearchgate.net Future studies could investigate the efficacy of N,N-dimethyl-1H-1,2,4-triazol-3-amine derivatives against drug-resistant cancer cell lines or their ability to inhibit novel cancer-related enzymes. nih.gov

Antimicrobial and Antifungal Applications: The emergence of drug-resistant microbes and fungi necessitates the development of new therapeutic agents. benthamdirect.comnih.gov In vitro screening of 1H-1,2,4-Triazol-3-amine, N,N-dimethyl- derivatives against a broad spectrum of bacterial and fungal pathogens could lead to the discovery of new antimicrobial and antifungal drugs. benthamdirect.comnih.gov

Antitubercular Activity: Tuberculosis remains a significant global health threat, and new drugs are urgently needed. mdpi.comjohnshopkins.edu The 1,2,4-triazole scaffold has shown promise in the development of antitubercular agents, and future in vitro studies could evaluate derivatives of the target compound against Mycobacterium tuberculosis. mdpi.comjohnshopkins.edu

Antiviral Potential: Some 1,2,4-triazole derivatives have demonstrated antiviral activity. nih.gov Given the ongoing threat of viral pandemics, in vitro screening of N,N-dimethyl-1H-1,2,4-triazol-3-amine derivatives against a range of viruses could be a fruitful area of research.

| Biological Target | Rationale for Investigation | Potential Impact |

| Cancer Cell Lines | The 1,2,4-triazole scaffold is a known anticancer pharmacophore. | Development of new cancer therapies. |

| Drug-Resistant Bacteria | The need for new antibiotics to combat antimicrobial resistance. | Addressing a critical public health threat. |

| Fungal Pathogens | The rise of invasive fungal infections. | New treatments for life-threatening fungal diseases. |

| Mycobacterium tuberculosis | The global burden of tuberculosis and the need for new drugs. | Improved treatment options for tuberculosis. |

| Viruses | The ongoing threat of viral diseases. | Discovery of new antiviral agents. |

Integration into Hybrid Material Systems and Multifunctional Architectures

Beyond the realm of medicine, the unique chemical properties of 1,2,4-triazoles make them attractive building blocks for advanced materials. The nitrogen-rich structure of 1H-1,2,4-Triazol-3-amine, N,N-dimethyl- suggests its potential for use in hybrid material systems and multifunctional architectures.

Future research in this domain may focus on:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the triazole ring can coordinate with metal ions to form coordination polymers and MOFs. These materials have a wide range of potential applications, including gas storage, catalysis, and sensing.

Energetic Materials: Nitrogen-rich compounds are often energetic. acs.org The incorporation of the N,N-dimethyl-1H-1,2,4-triazol-3-amine moiety into larger molecules could lead to the development of new energetic materials with tailored properties. acs.org

Corrosion Inhibitors: Some 1,2,4-triazole derivatives have been shown to be effective corrosion inhibitors. lifechemicals.com The N,N-dimethyl-1H-1,2,4-triazol-3-amine molecule could be investigated for its ability to protect metal surfaces from corrosion, with potential applications in various industries.

Functional Polymers: The triazole ring can be incorporated into polymer backbones to create materials with specific properties, such as enhanced thermal stability or light-emitting capabilities. lifechemicals.com

Q & A

Basic: What are the standard synthetic routes for preparing N,N-dimethyl-1H-1,2,4-triazol-3-amine, and how are intermediates validated?

Methodological Answer:

A common approach involves alkylation of the parent compound 1H-1,2,4-triazol-3-amine using dimethyl sulfate or methyl iodide under basic conditions (e.g., K₂CO₃ in DMF). Intermediate validation typically employs thin-layer chromatography (TLC) and ¹H NMR to confirm substitution at the amine group. For example, the disappearance of the NH₂ proton signal (δ ~5.2 ppm) and emergence of N–CH₃ signals (δ ~3.0 ppm) are critical markers . Purity is assessed via HPLC with UV detection at 254 nm .

Advanced: How can reaction conditions be optimized for high-yield synthesis of N,N-dimethyl derivatives under green chemistry principles?

Methodological Answer:

Microwave-assisted synthesis (150 W, 120°C) with MIL-101(Cr) as a catalyst reduces reaction time from hours to minutes while improving yields. This method minimizes solvent use and energy consumption. Post-reaction, catalysts are recoverable via centrifugation, and purity is confirmed by LC-MS . Alternative approaches include ionic liquid-supported TiO₂ nanoparticles for solvent-free reactions .

Basic: What spectroscopic techniques are most reliable for characterizing N,N-dimethyl-1H-1,2,4-triazol-3-amine?

Methodological Answer:

¹H NMR is critical for identifying N–CH₃ groups (δ 2.8–3.2 ppm) and confirming the absence of NH₂ protons. IR spectroscopy verifies C–N stretching (1250–1350 cm⁻¹) and triazole ring vibrations (1450–1600 cm⁻¹). Mass spectrometry (EI-MS) provides molecular ion confirmation (m/z ~112 for C₄H₈N₄) .

Advanced: How can X-ray crystallography resolve ambiguities in the structural configuration of N,N-dimethyl derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SHELXL/SHELXS) determines bond angles, torsion angles, and packing interactions. For example, the N–CH₃ bond length (~1.45 Å) and planarity of the triazole ring can be validated. Twinned data or high-resolution macromolecular refinements may require SHELXPRO for phase correction .

Basic: What biological targets are associated with 1H-1,2,4-triazol-3-amine derivatives, and how are inhibitory activities assessed?

Methodological Answer:

The parent compound inhibits thyroid peroxidase (TPO, IC₅₀ = 0.059 µM) and catalase. For N,N-dimethyl derivatives, enzymatic assays (e.g., fluorometric TPO inhibition) and molecular docking (AutoDock Vina) against TPO’s heme-binding domain are used. Dose-response curves (0.1–100 µM) determine IC₅₀ values .

Advanced: How can computational modeling guide the design of triazole-based enzyme inhibitors?

Methodological Answer:

Docking studies (e.g., Glide or GOLD) evaluate binding affinities in hydrophobic pockets (e.g., HIV-1 reverse transcriptase’s W229 site). Molecular dynamics simulations (AMBER/CHARMM) assess stability of N–CH₃ interactions over 100-ns trajectories. QSAR models correlate substituent effects (e.g., logP, polar surface area) with bioactivity .

Basic: What safety protocols are recommended for handling N,N-dimethyl-1H-1,2,4-triazol-3-amine?

Methodological Answer:

Use PPE (gloves, goggles) due to potential carcinogenicity (IARC Group 3). Waste must be segregated and treated by licensed facilities to avoid environmental release. Acute toxicity is assessed via OECD Guideline 423 (oral LD₅₀ in rodents), while chronic exposure risks require Ames tests for mutagenicity .

Advanced: How can conflicting data on carcinogenicity (e.g., IARC vs. agricultural use) be reconciled in risk assessment?

Methodological Answer:

Meta-analyses of cohort studies (e.g., Swedish railroad workers exposed to amitrole derivatives) combined with mechanistic studies (e.g., DNA adduct formation assays) clarify dose-response relationships. Thresholds of toxicological concern (TTC) and read-across approaches using structurally similar compounds improve risk modeling .

Basic: What analytical methods detect trace impurities in N,N-dimethyl-1H-1,2,4-triazol-3-amine?

Methodological Answer:

GC-MS (electron ionization, m/z 30–500) identifies volatile byproducts like unreacted methyl iodide. LC-UV/HRMS (Q-TOF) detects non-volatile impurities (e.g., triazole dimers) at ppm levels. Elemental analysis (CHNS) ensures stoichiometric consistency (theoretical C: 42.85%, H: 7.19%, N: 50.00%) .

Advanced: How does N-methylation affect the coordination chemistry of triazole amines in metal-organic frameworks (MOFs)?

Methodological Answer:

N,N-dimethylation reduces ligand flexibility, enhancing MOF stability. Coordination modes are studied via EXAFS and IR spectroscopy. For example, Cu(II) complexes show shifted N–CH₃ IR peaks (Δν ~15 cm⁻¹) and altered bond distances (Cu–N ~2.0 Å vs. 1.9 Å in non-methylated analogs). MIL-101(Cr)-catalyzed reactions demonstrate improved framework porosity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.